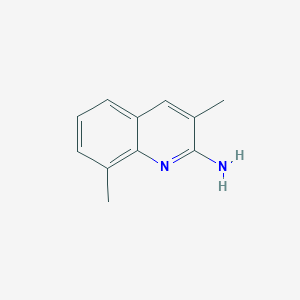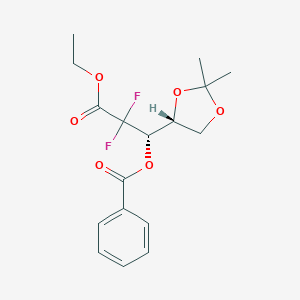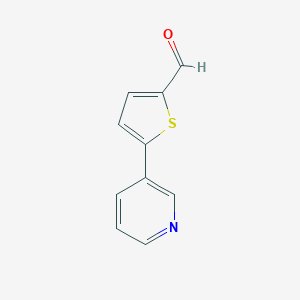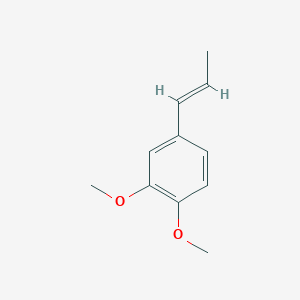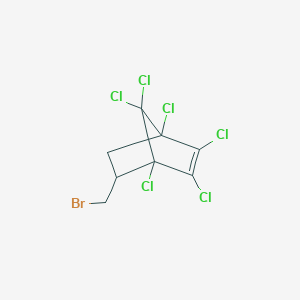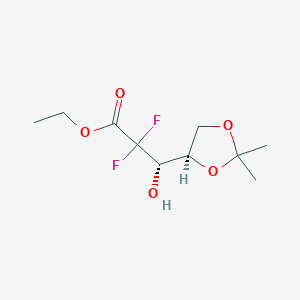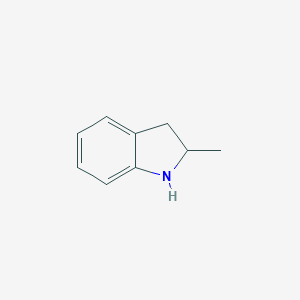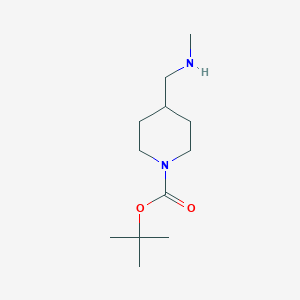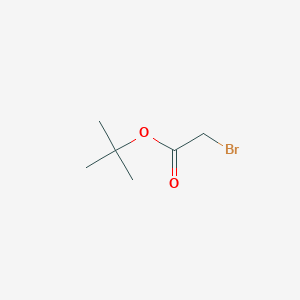
Bromoacétate de tert-butyle
Vue d'ensemble
Description
tert-Butyl bromoacetate: is a light yellow transparent liquid that is soluble in alcohols, ethers, and other organic solvents. It is commonly used as an alkylating agent and serves as an important intermediate in the synthesis of various pharmaceutical compounds, including amino acids, peptides, cyclic polyamino carboxylate contrast agents, cephalosporins, and receptor antagonists .
Applications De Recherche Scientifique
tert-Butyl bromoacetate has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .
- Biology: It is involved in the synthesis of collagenase inhibitors and other biologically active compounds .
- Medicine: It serves as an intermediate in the production of pharmaceuticals, including cephalosporins and receptor antagonists .
- Industry: It is used in the production of dyes, agrochemicals, and other organic compounds .
Mécanisme D'action
Target of Action
Tert-Butyl bromoacetate is a common alkylating agent used as a pharmaceutical intermediate . It is used for synthesizing amino acids and peptide compounds . Moreover, it is used for synthesizing collagenase inhibitors (S, S, R) - (-) actinin .
Mode of Action
Tert-Butyl bromoacetate interacts with its targets through alkylation, a process in which an alkyl group is transferred from one molecule to another. The alkyl group in Tert-Butyl bromoacetate is highly reactive, allowing it to form covalent bonds with a variety of biological targets. This can lead to changes in the structure and function of the targeted molecules .
Biochemical Pathways
Tert-Butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .
Result of Action
The molecular and cellular effects of Tert-Butyl bromoacetate’s action depend on the specific targets it interacts with. For example, in the case of its use in the synthesis of collagenase inhibitors, the result of its action would be the inhibition of collagenase, an enzyme that breaks down collagen in the body .
Action Environment
The action, efficacy, and stability of Tert-Butyl bromoacetate can be influenced by various environmental factors. For instance, its reactivity and thus its ability to alkylate targets can be affected by factors such as temperature, pH, and the presence of other reactive substances. Furthermore, its stability can be affected by exposure to light, heat, and moisture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing tert-Butyl bromoacetate involves a two-step process:
- Bromoacetic acid + Sulfoxide chloride → Bromoacetyl chloride
- Bromoacetyl chloride + tert-Butanol → tert-Butyl bromoacetate + Hydrogen chloride
In the laboratory, N,N-Dimethylaniline and dry tert-Butanol are dissolved in absolute tetrahydrofuran (THF), and bromoacetyl bromide is added dropwise at 0°C. The mixture is stirred overnight at room temperature, and the resulting product is purified by fractional distillation under vacuum .
Industrial Production Methods: The industrial production of tert-Butyl bromoacetate follows a similar two-step process but involves atmospheric and vacuum distillation to achieve higher yields. The process is complex and generates significant waste, making it less suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl bromoacetate primarily undergoes substitution reactions due to the presence of the reactive bromo group. It can also participate in alkylation reactions.
Common Reagents and Conditions:
- Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild conditions with solvents like THF or chloroform.
- Alkylation Reactions: tert-Butyl bromoacetate acts as an alkylating agent in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
- Substitution Reactions: The major products are substituted esters, where the bromo group is replaced by the nucleophile.
- Alkylation Reactions: The major products are alkylated derivatives of the nucleophile used .
Comparaison Avec Des Composés Similaires
- Ethyl bromoacetate
- Methyl bromoacetate
- Benzyl bromoacetate
- tert-Butyl chloroacetate
Comparison:
- Ethyl bromoacetate and Methyl bromoacetate: These compounds are similar in structure but differ in the alkyl group attached to the ester. They also serve as alkylating agents but may have different reactivity and solubility profiles.
- Benzyl bromoacetate: This compound has a benzyl group instead of a tert-butyl group, which can affect its reactivity and applications.
- tert-Butyl chloroacetate: This compound has a chloro group instead of a bromo group, which can influence its reactivity in substitution reactions .
Conclusion
tert-Butyl bromoacetate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity as an alkylating agent makes it valuable in various synthetic processes, and its role as an intermediate in pharmaceutical production highlights its importance in scientific research.
Propriétés
IUPAC Name |
tert-butyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWCETAHAJSBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063763 | |
| Record name | Acetic acid, bromo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | tert-Butyl bromoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21752 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5292-43-3 | |
| Record name | tert-Butyl bromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5292-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl bromoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl bromoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-bromo-, 1,1-dimethylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, bromo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Butyl bromoacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY42AF89SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches for tert-butyl bromoacetate?
A1: Several methods exist for synthesizing tert-butyl bromoacetate:
- Esterification of Bromoacetic Acid: This conventional approach involves reacting bromoacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as a strong acid type ion exchange resin. [, ]
- Reaction with Isobutylene: A greener method utilizes bromoacetic acid and isobutylene as starting materials, employing a solid superacid catalyst. [, ]
- Microwave-Assisted Synthesis: This method expedites the preparation of the Reformatsky reagent, involving microwave irradiation of tert-butyl bromoacetate with zinc in tetrahydrofuran. []
Q2: What is the molecular formula and weight of tert-butyl bromoacetate?
A2: The molecular formula is C6H11BrO2, and its molecular weight is 195.05 g/mol.
Q3: How is tert-butyl bromoacetate utilized in C-glycoside synthesis?
A: tert-Butyl bromoacetate plays a crucial role in the synthesis of functionalized C-glycosides. The enolate of tert-butyl bromoacetate reacts with sugar δ-lactones to form exocyclic sugar epoxides. Subsequent reduction of these epoxides yields C-glycosides bearing an α-hydroxy ester moiety. [, ]
Q4: Can tert-butyl bromoacetate be used for peptide modifications?
A: Yes, researchers have successfully used tert-butyl bromoacetate for the N-alkylation of peptides and peptide-like structures. For instance, it has been employed to introduce a tert-butyl acetate group to a constrained diketopiperazine scaffold. [] This modification allows further functionalization and can be used to synthesize peptidomimetics, such as analogs of the Arg-Gly-Asp (RGD) sequence.
Q5: How does tert-butyl bromoacetate contribute to the synthesis of β-amino acids?
A: tert-Butyl bromoacetate is a key reagent in the diastereoselective synthesis of enantiomerically pure β-substituted β-amino acids. It reacts with chiral N-acyloxazolidinone imide enolates, leading to 2-substituted succinate derivatives. These derivatives are then transformed into the desired β-amino acids through hydrolysis and Curtius rearrangement. []
Q6: What is the role of tert-butyl bromoacetate in macrocycle synthesis?
A: This reagent is valuable in constructing macrocyclic compounds. For example, it acts as an alkylating agent in synthesizing bifunctional tetraaza macrocycles. [] The reaction involves alkylating substituted macrocyclic amines with tert-butyl bromoacetate, forming the corresponding tert-butyl esters.
Q7: Can tert-butyl bromoacetate participate in reactions involving lithium enolates?
A: Yes, tert-butyl bromoacetate readily reacts with lithium enolates. For instance, the reaction with the lithium enolate of tert-butyl bromoacetate leads to the formation of (trialkylgermyl)oxiranes. []
Q8: How does tert-butyl bromoacetate contribute to the synthesis of poly(benzoxazole)-based photoresists?
A: tert-butyl bromoacetate is used in the preparation of 9,9-bis[4-(tert-butoxycarbonylmethyloxy)phenyl]fluorene (TBMPF), a dissolution inhibitor employed in positive-type photosensitive poly(benzoxazole) (PSPBO). [] The TBMPF is synthesized by reacting 9,9-bis(4-hydroxyphenyl)fluorene with tert-butyl bromoacetate.
Q9: Does the stereochemistry of reactions involving tert-butyl bromoacetate need to be considered?
A: Yes, stereochemistry plays a significant role in many reactions involving tert-butyl bromoacetate. For example, in the synthesis of Psi[CH(2)O] pseudodipeptides, the reaction proceeds with excellent diastereoselectivity. [] Similarly, in the Reformatsky reaction with N-tert-butanesulfinyl imines, the addition of tert-butyl bromoacetate proceeds with good diastereoselectivity. []
Q10: What is the mechanism of alkylation using tert-butyl bromoacetate?
A10: Alkylation typically proceeds via an SN2 mechanism. The nucleophile attacks the carbon adjacent to the bromine atom, leading to the displacement of bromide and formation of a new carbon-carbon bond.
Q11: How do reaction conditions influence the selectivity of tert-butyl bromoacetate in alkylation reactions?
A: Reaction conditions, particularly the solvent, play a crucial role in dictating the regioselectivity of alkylation. For instance, ethereal solvents favor N-alkylation, while dimethylformamide promotes O-alkylation in reactions involving pyrimidine derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


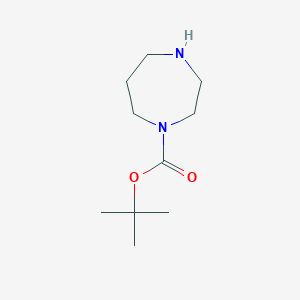
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
![(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5R,6R)-4-hydroxy-6-methyl-5-(methylamino)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B143318.png)
![1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane](/img/structure/B143321.png)
